GAP 27
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “GAP 27” is a synthetic peptide composed of a sequence of amino acids. This peptide is designed for specific biochemical and pharmacological applications, often used in research and therapeutic contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this peptide involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process includes the following steps:
Amino Acid Coupling: Each amino acid is sequentially added to a growing peptide chain anchored to a solid resin. The coupling reaction typically uses reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to activate the carboxyl group of the incoming amino acid.
Deprotection: After each coupling step, the protecting group on the amino acid’s amine group is removed using trifluoroacetic acid (TFA).
Cleavage from Resin: Once the peptide chain is complete, it is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high purity and yield. The final product undergoes rigorous purification, typically using high-performance liquid chromatography (HPLC), and is characterized by mass spectrometry and amino acid analysis.
Chemical Reactions Analysis
Types of Reactions
The peptide can undergo various chemical reactions, including:
Oxidation: Oxidative conditions can modify specific amino acids, such as methionine and cysteine, leading to the formation of sulfoxides or disulfides.
Reduction: Reductive conditions can break disulfide bonds, reducing cystine to cysteine.
Substitution: Amino acid residues can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides, disulfides.
Reduction: Free thiols.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
This peptide has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine: Explored for therapeutic potential in treating diseases by mimicking or inhibiting natural peptides.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of this peptide depends on its specific sequence and structure. It can interact with molecular targets such as receptors, enzymes, or other proteins, modulating their activity. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Elcatonin: A calcitonin derivative used as an anti-parathyroid agent.
Atosiban: An oxytocin and vasopressin inhibitor used to halt premature labor.
Cetrorelix: A gonadotropin-releasing hormone antagonist used in assisted reproduction.
Uniqueness
The uniqueness of “GAP 27” lies in its specific amino acid sequence, which imparts distinct biochemical properties and potential therapeutic applications. Its design allows for targeted interactions with specific molecular targets, making it a valuable tool in research and medicine.
Biological Activity
GAP 27, a connexin mimetic peptide, has garnered attention in the field of biomedical research due to its effects on cell communication and migration, particularly in the context of wound healing and tissue repair. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on gene expression, and implications for therapeutic applications.
This compound is a synthetic peptide derived from the second extracellular loop of Connexin 43 (Cx43), a protein that forms gap junctions facilitating intercellular communication. The primary function of this compound is to inhibit gap junction intercellular communication by blocking Cx43, which can lead to various biological effects, particularly in fibroblasts and other cell types involved in tissue repair.
This compound operates through several mechanisms:
- Inhibition of Gap Junctions : By blocking Cx43, this compound reduces the exchange of ions and small molecules between adjacent cells, which can alter cellular responses during injury or inflammation.
- Modulation of Cell Migration : Research indicates that this compound enhances the migration of dermal fibroblasts, crucial for wound healing processes. This effect is particularly significant under both normal and high glucose conditions, which are relevant in diabetic wound healing scenarios.
Gene Expression Changes
A study by Wright et al. (2009) demonstrated that this compound significantly alters gene expression in dermal fibroblasts under varying glucose conditions. The key findings include:
- In normal glucose conditions:
- Upregulated Genes : Collagen1a1, connective tissue growth factor (CTGF), integrin β1, MMP1.
- Downregulated Genes : Hyaluronan synthase 1.
- In high glucose conditions:
- Upregulated Genes : Collagen XII a1.
- Downregulated Genes : Collagens, integrins, fibronectin-1, versican.
These results suggest that while this compound promotes migration and ECM remodeling in normal conditions, it may hinder these processes in hyperglycemic environments, potentially contributing to impaired wound healing in diabetic patients .
Impact on Cell Migration
Further studies have shown that this compound enhances cell migration rates in juvenile foreskin fibroblasts. The peptide's ability to block hemichannel signaling at lower doses than required for gap junction coupling indicates a nuanced role in modulating cellular responses during tissue repair .
Case Studies and Clinical Implications
This compound's potential therapeutic applications have been explored through various case studies:
- Wound Healing : In diabetic models, the application of this compound has been linked to improved rates of wound closure. This is particularly relevant as diabetes often leads to chronic wounds due to impaired fibroblast function.
- Tissue Engineering : The modulation of gene expression by this compound suggests its utility in tissue engineering applications where controlled cell migration and ECM remodeling are critical.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Condition | Gene Expression Changes (Upregulated) | Gene Expression Changes (Downregulated) |
---|---|---|
Normal Glucose | Collagen1a1, CTGF, Integrin β1, MMP1 | Hyaluronan synthase 1 |
High Glucose | Collagen XII a1 | Collagens, Integrins, Fibronectin-1 |
Properties
IUPAC Name |
2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[1-[2-[(2-amino-3-hydroxypropanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H101N15O17/c1-9-31(4)44(54(86)69-41(29-36-19-13-12-14-20-36)52(84)70-45(32(5)10-2)55(87)72-46(59(91)92)33(6)11-3)71-57(89)48(35(8)78)73-51(83)38(21-15-16-26-61)66-50(82)39(24-25-43(79)80)67-56(88)47(34(7)77)74-53(85)42-23-18-28-75(42)58(90)40(22-17-27-65-60(63)64)68-49(81)37(62)30-76/h12-14,19-20,31-35,37-42,44-48,76-78H,9-11,15-18,21-30,61-62H2,1-8H3,(H,66,82)(H,67,88)(H,68,81)(H,69,86)(H,70,84)(H,71,89)(H,72,87)(H,73,83)(H,74,85)(H,79,80)(H,91,92)(H4,63,64,65) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRAPDIXXYFGJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H101N15O17 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1304.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.